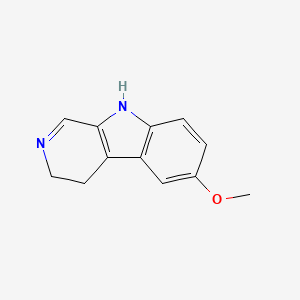

6-Methoxy-4,9-dihydro-3H-beta-carboline

Description

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

6-methoxy-4,9-dihydro-3H-pyrido[3,4-b]indole |

InChI |

InChI=1S/C12H12N2O/c1-15-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11/h2-3,6-7,14H,4-5H2,1H3 |

InChI Key |

BJODVFITWMPYMU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCN=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Scope

The aza-Friedel-Crafts alkylation enables direct α-arylation of 6-methoxy-4,9-dihydro-3H-β-carboline (1b ) with electron-rich aromatics like naphthols and indoles. This catalyst-free method proceeds via imine activation, followed by nucleophilic attack at the α-carbon of the β-carboline.

Naphthol Derivatives

Reactions with 1-naphthol (5a ) or 2-naphthol (2a ) under neat conditions (80°C, 8–12 hours) yield 6-methoxy-1-(naphtholyl)-β-carbolines (6b , 3b ) in 41–63% yields (Table 1). For example, 3b (6-methoxy-1-(2-naphtholyl)-β-carboline) forms at 80°C over 12 hours.

Nitrogen-Containing Analogues

Naphthol analogues like 6-hydroxyquinoline (2b ) and 5-hydroxyisoquinoline (5b ) react with 1b to produce quinoline- and isoquinoline-fused β-carbolines (4b , 7b ). These reactions require prolonged heating (4–10 hours) but achieve moderate yields (43–63%).

Optimization and Limitations

Elevating temperatures beyond 100°C under classical conditions leads to decomposition, necessitating precise thermal control. Solvent-free conditions minimize side reactions but limit scalability due to prolonged reaction times.

Microwave-Assisted Synthesis

Enhanced Reaction Efficiency

Microwave (MW) irradiation accelerates reaction kinetics through dielectric heating. For instance, coupling 1b with 1-naphthol (5a ) at 100°C for 2 hours under MW achieves 6b in 64% yield, compared to 41% via classical heating (Table 1).

Indole and Indole-2-Carboxylic Acid

MW irradiation (100°C, 20–30 minutes) facilitates reactions with indole (8 ) and indole-2-carboxylic acid (10 ), yielding 9b (77%) and 11b (87%), respectively (Table 2). The rapid heating suppresses decomposition, enhancing functional group tolerance.

Comparative Analysis of Methods

Table 1 summarizes yields and conditions for naphthol-derived products:

| Product | Method | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3b | Classical | 80 | 12 | 39 |

| 3b | Microwave | 100 | 3 | 65 |

| 6b | Classical | 80 | 12 | 41 |

| 6b | Microwave | 100 | 2 | 64 |

| 7b | Classical | 80 | 4 | 63 |

| 7b | Microwave | 100 | 1 | 82 |

Crystallization and Purification

Acetic Acid-Mediated Crystallization

Post-synthesis, 1b derivatives are purified via crystallization. Dissolving the crude product in dichloromethane and adding glacial acetic acid induces crystallization. For example, 6-methoxy-1-(4-methoxyphenyl)-β-carbolinium acetate forms colorless crystals after 60 days at 4°C .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-4,9-dihydro-3H-beta-carboline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to more saturated analogs.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Complex Compounds : 6-Methoxy-4,9-dihydro-3H-beta-carboline serves as a precursor for synthesizing more complex heterocyclic compounds. Its structural features allow for modifications that can lead to novel chemical entities with enhanced properties.

2. Biological Activity

- Antitumor Properties : Research has demonstrated that beta-carbolines exhibit significant antitumor activity. For instance, studies indicate that derivatives of beta-carbolines can inhibit the proliferation of various cancer cell lines, including prostate and lung cancers. The mechanism often involves intercalation into DNA and inhibition of key enzymes like topoisomerases .

- Neuromodulatory Effects : this compound has shown potential as a neuromodulator. It interacts with receptors in the central nervous system, which may affect neurotransmitter systems and contribute to its sedative and anticonvulsant properties .

3. Medicinal Chemistry

- Receptor Ligand : This compound has been studied for its ability to bind to various receptors, including alpha-2 adrenergic receptors. Such interactions suggest potential therapeutic applications in treating neurological disorders or conditions related to dysregulated adrenergic signaling .

- Antimicrobial Activity : Beta-carboline derivatives have also been evaluated for their antimicrobial properties, showing effectiveness against various pathogens. This aspect is crucial for developing new antibiotics in an era of increasing antibiotic resistance .

Case Studies

Mechanism of Action

The mechanism of action of 6-Methoxy-4,9-dihydro-3H-beta-carboline involves its interaction with specific molecular targets. The compound can bind to receptors, enzymes, or other biomolecules, modulating their activity. For instance, it has been shown to interact with alpha-2 adrenergic receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar β-Carboline Derivatives

β-Carbolines share a common pyridoindole scaffold but differ in substituent groups, saturation, and stereochemistry, leading to varied pharmacological and physicochemical properties. Below is a comparative analysis of 6-MeO-THBC with key analogs:

Structural and Physicochemical Comparisons

Pharmacological and Functional Comparisons

- Harmaline: Potent MAO-A inhibitor (IC₅₀ <1 μM), used to study neurodegenerative pathways . 1-MeO-BC: Weak MAO-A inhibition compared to harmaline but shows affinity for benzodiazepine receptors .

- Dopamine Transporter (DAT) Interaction: 6-MeO-THBC: Limited data on DAT binding; primarily studied for retinal functions.

Blood-Brain Barrier (BBB) Penetration :

Q & A

Q. What are the established synthetic routes for 6-Methoxy-4,9-dihydro-3H-beta-carboline, and what are their critical parameters?

The compound is typically synthesized via Pictet-Spengler condensation of indoleamines (e.g., L-tryptophan derivatives) with aldehydes under mild acidic conditions . Microwave-assisted methods (e.g., using a CEM Discover SP reactor) have been optimized for reduced reaction times and improved yields, with starting materials like 4,9-dihydro-3H-β-carboline derivatives . Key parameters include solvent choice (e.g., dichloromethane for solubility), stoichiometric ratios, and controlled addition of acetic acid for crystallization .

Q. What analytical techniques are used to confirm the structural integrity of this compound?

Post-synthesis characterization relies on:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz Bruker spectrometer) in DMSO to confirm substituent positions and stereochemistry .

- X-ray crystallography : Single-crystal analysis (e.g., colorless crystals grown at 4°C) provides definitive proof of molecular geometry and salt formation (e.g., acetate salts) .

- Elemental analysis : CHNS analyzers (e.g., Perkin-Elmer 2400) validate purity and molecular composition .

Q. How is purification achieved, and what challenges arise during this process?

Purification often involves preparative HPLC or recrystallization. For example, acetone washing removes impurities after acetic acid-mediated crystallization . Challenges include low yields due to poor solubility or competing side reactions, which can be mitigated by solvent optimization (e.g., glacial acetic acid as a co-solvent) and controlled temperature gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antiproliferative efficacy (e.g., varying IC₅₀ values across cancer cell lines) may stem from:

- Experimental design : Differences in cell culture conditions (e.g., passage number, media composition) or salt forms (e.g., acetate vs. hydrochloride) .

- Data validation : Triangulation of methods (e.g., combining MTT assays with flow cytometry) and replication across independent labs .

- Structural analogs : Comparing activity across methyl/methoxy-substituted derivatives to identify critical functional groups .

Q. What methodological strategies improve yield in microwave-assisted synthesis?

Low yields (<50%) in microwave reactions can be addressed by:

- Reagent stoichiometry : Optimizing aldehyde-to-indoleamine ratios (e.g., 1.2:1 molar excess of aldehydes) .

- Temperature control : Stepwise heating (e.g., 80°C ramp over 10 minutes) to prevent decomposition.

- Catalyst screening : Testing Brønsted acids (e.g., TFA) or ionic liquids to enhance cyclization efficiency .

Q. How can computational tools enhance structure-activity relationship (SAR) studies for this compound?

- Molecular docking : Predict binding affinities to targets like DNA topoisomerases or serotonin receptors using software (e.g., AutoDock Vina) .

- QSAR modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity via regression analysis of electronic (HOMO-LUMO) and steric parameters .

- Metabolic stability assays : In silico ADMET prediction (e.g., SwissADME) guides derivative design to improve pharmacokinetics .

Methodological Considerations for Robust Research

- Handling data contradictions : Apply mixed-methods frameworks (e.g., convergent parallel design) to integrate quantitative bioactivity data with qualitative crystallographic insights .

- Optimizing experimental rigor : Use pilot surveys to refine protocols (e.g., solvent selection) and ensure inter-lab reproducibility via standardized reporting (e.g., MIAME guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.